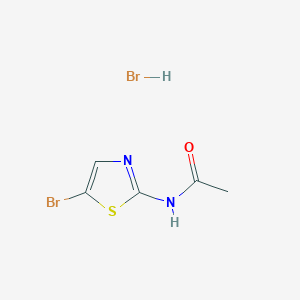

N-(5-Bromothiazol-2-yl) acetamide hydrobromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(5-bromo-1,3-thiazol-2-yl)acetamide;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2OS.BrH/c1-3(9)8-5-7-2-4(6)10-5;/h2H,1H3,(H,7,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIYIMVOFJIINCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC=C(S1)Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Br2N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to N-(5-Bromothiazol-2-yl)acetamide Hydrobromide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of N-(5-Bromothiazol-2-yl)acetamide hydrobromide, a halogenated thiazole derivative of significant interest in medicinal chemistry and synthetic organic chemistry. We will delve into its chemical identity, including its CAS number, physicochemical properties, detailed synthesis protocols, and robust analytical characterization methods. Furthermore, this guide explores the compound's potential applications as a versatile building block in drug discovery and discusses essential safety and handling protocols. The information herein is synthesized from peer-reviewed literature and established chemical data sources to ensure technical accuracy and practical utility for professionals in the field.

Section 1: Chemical Identity and Physicochemical Properties

N-(5-Bromothiazol-2-yl)acetamide is a key heterocyclic intermediate. The hydrobromide salt enhances its solubility in certain solvents and can be a preferred form for specific synthetic applications or biological assays.

CAS Number and Nomenclature

A critical point of clarification is the compound's Chemical Abstracts Service (CAS) number. While the hydrobromide salt is a distinct chemical entity, it is often not assigned a unique CAS number separate from its free base form. The relevant CAS numbers are:

-

N-(5-Bromothiazol-2-yl)acetamide Hydrobromide: 1354359-55-9[1]

-

N-(5-Bromothiazol-2-yl)acetamide (Free Base): 7336-54-1[2][3][4]

For the purpose of this guide, protocols will focus on the synthesis of the free base and its subsequent conversion to the hydrobromide salt.

Physicochemical Data

The key properties of the parent compound, N-(5-Bromothiazol-2-yl)acetamide, are summarized below. Data for the hydrobromide salt may vary, particularly in terms of melting point and solubility.

| Property | Value | Source(s) |

| Molecular Formula | C5H5BrN2OS | [4] |

| Molecular Weight | 221.08 g/mol | [4] |

| Appearance | White to off-white solid/powder | [3] |

| Melting Point | ~200-202 °C (for the related 5-chloro analog) | [5] |

| IUPAC Name | N-(5-bromo-1,3-thiazol-2-yl)acetamide | [4] |

Section 2: Synthesis and Purification

The synthesis of N-(5-Bromothiazol-2-yl)acetamide hydrobromide is a two-step process: first, the acetylation of the precursor 2-amino-5-bromothiazole, followed by the formation of the hydrobromide salt.

Synthesis Pathway Overview

The logical pathway involves the nucleophilic attack of the amino group of 2-amino-5-bromothiazole on an acetylating agent, followed by protonation with hydrobromic acid.

Caption: Synthetic pathway for N-(5-Bromothiazol-2-yl)acetamide Hydrobromide.

Step-by-Step Experimental Protocol

Part A: Synthesis of N-(5-Bromothiazol-2-yl)acetamide

This protocol is adapted from standard acylation procedures for aromatic amines.[6]

-

Reagents and Setup: To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 2-amino-5-bromothiazole (1 equivalent). Dissolve the starting material in a suitable anhydrous solvent such as pyridine or tetrahydrofuran (THF).

-

Expert Insight: Pyridine is often chosen as it serves as both the solvent and a base to neutralize the acetic acid byproduct, driving the equilibrium towards the product.

-

-

Acylation: Cool the solution to 0 °C in an ice bath. Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by slowly pouring the mixture into ice-cold water. The product will often precipitate as a solid.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and then a minimal amount of cold diethyl ether to remove non-polar impurities. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure N-(5-Bromothiazol-2-yl)acetamide.

Part B: Formation of the Hydrobromide Salt

-

Dissolution: Dissolve the purified N-(5-Bromothiazol-2-yl)acetamide in a minimum amount of a suitable solvent, such as isopropanol or ethyl acetate.

-

Acidification: Cool the solution in an ice bath. Add a solution of hydrobromic acid (HBr) in acetic acid or an ethereal solution of HBr (1.1 equivalents) dropwise with stirring.

-

Precipitation and Isolation: The hydrobromide salt should precipitate out of the solution. Continue stirring in the ice bath for 30 minutes. Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Section 3: Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic methods provides a self-validating system for structural elucidation.

Analytical Workflow

The following workflow ensures a comprehensive characterization of the final product.

Caption: Standard analytical workflow for compound characterization.

Expected Spectroscopic Data

The following table summarizes the expected spectral characteristics for N-(5-Bromothiazol-2-yl)acetamide.

| Technique | Expected Observations | Rationale |

| ¹H NMR | Singlet ~2.2-2.4 ppm (3H)Singlet ~7.4-7.6 ppm (1H)Broad Singlet >10 ppm (1H) | Methyl protons of the acetamide group[5]Proton on the thiazole ring (C4-H)Amide proton (NH), often broad and exchangeable with D2O |

| ¹³C NMR | ~23 ppm~110-120 ppm~140-150 ppm~158 ppm~168 ppm | Methyl carbon (CH3)Brominated carbon on thiazole ring (C5)Unsubstituted carbon on thiazole ring (C4)Carbon adjacent to both N and S (C2)Carbonyl carbon (C=O) of the amide |

| FT-IR (cm⁻¹) | ~3200-3300 (N-H stretch)~1670-1690 (C=O stretch, Amide I)~1540-1560 (N-H bend, Amide II) | Characteristic vibrational frequencies for a secondary amide functional group. |

| Mass Spec (MS) | M+ and M+2 peaks of ~1:1 intensity | The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br) results in two molecular ion peaks of nearly equal abundance, separated by 2 m/z units. This is a definitive confirmation of a single bromine atom in the molecule. |

Section 4: Applications in Research and Drug Development

Thiazole-containing compounds are recognized as important pharmacophores in drug discovery, exhibiting a wide range of biological activities including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[7][8]

-

Synthetic Intermediate: N-(5-Bromothiazol-2-yl)acetamide serves as a versatile building block. The bromine atom at the 5-position is susceptible to displacement by various nucleophiles or can participate in cross-coupling reactions (e.g., Suzuki, Heck), allowing for the introduction of diverse substituents and the construction of more complex molecular architectures.[9]

-

Fragment-Based Drug Design: As a substituted thiazole, this molecule can be used as a fragment in screening campaigns to identify initial hits against biological targets. The acetamide group provides a hydrogen bond donor/acceptor pair, while the bromothiazole core offers a scaffold for further elaboration.

-

Lead Optimization: In medicinal chemistry programs, this compound can be used to synthesize analogs of lead compounds. The introduction of the 5-bromo-2-acetamido-thiazole moiety can modulate a compound's potency, selectivity, and pharmacokinetic properties (ADME). The presence of a halogen, like bromine, can enhance binding affinity through halogen bonding and improve metabolic stability.[7]

Section 5: Safety and Handling

Working with brominated heterocyclic compounds requires adherence to strict safety protocols.

-

General Handling: Handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Hazards: This compound is expected to be an irritant to the skin, eyes, and respiratory system.[4][10] Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Section 6: Conclusion

N-(5-Bromothiazol-2-yl)acetamide hydrobromide, and its free base, are valuable chemical intermediates with significant potential in the field of drug discovery and materials science. This guide has provided a detailed framework covering its fundamental chemical properties, robust synthesis and purification protocols, and comprehensive analytical characterization techniques. By understanding the chemistry and applications of this versatile building block, researchers can effectively leverage its properties to advance their synthetic and medicinal chemistry programs.

References

-

LookChem. CAS No.7336-54-1, 2-ACETAMIDO-5-BROMOTHIAZOLE Suppliers. Available from: [Link]

-

PubChem. 2-Acetamido-5-bromo-1,3-thiazole | C5H5BrN2OS | CID 350260. Available from: [Link]

-

Reid, K. et al. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. National Institutes of Health. Available from: [Link]

-

Journal of Organic and Pharmaceutical Chemistry. Synthesis of some new 5- substituted of. Available from: [Link]

-

Yunus, U. et al. N-(Thiazol-2-yl)acetamide. National Institutes of Health. Available from: [Link]

-

EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). Safety and efficacy of thiazoles, thiophene and thiazoline belonging to chemical group 29 when used as flavourings for all animal species. PubMed. Available from: [Link]

-

MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available from: [Link]

-

Mini-Reviews in Medicinal Chemistry. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Available from: [Link]

Sources

- 1. 1354359-55-9|N-(5-Bromothiazol-2-yl)acetamide hydrobromide|BLD Pharm [bldpharm.com]

- 2. biosynth.com [biosynth.com]

- 3. CAS No.7336-54-1,2-ACETAMIDO-5-BROMOTHIAZOLE Suppliers [lookchem.com]

- 4. 2-Acetamido-5-bromo-1,3-thiazole | C5H5BrN2OS | CID 350260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-(Thiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jocpr.com [jocpr.com]

- 10. Safety and efficacy of thiazoles, thiophene and thiazoline belonging to chemical group 29 when used as flavourings for all animal species - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of N-(5-Bromothiazol-2-yl) acetamide Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive analysis of the molecular structure of N-(5-Bromothiazol-2-yl) acetamide hydrobromide, a halogenated thiazole derivative of interest in medicinal chemistry and synthetic organic chemistry. We will dissect the core molecular architecture, including the thiazole scaffold and its key substituents, and elucidate the structural implications of its formation as a hydrobromide salt. This document integrates theoretical principles with practical, field-proven methodologies for its synthesis and characterization, offering detailed spectroscopic insights and validated protocols. The aim is to provide researchers and drug development professionals with a foundational understanding of this compound's structure, properties, and potential applications.

Introduction to the Thiazole Scaffold

The thiazole ring is a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms.[1] This scaffold is a cornerstone in medicinal chemistry, found in a multitude of natural products and synthetic drugs, including Vitamin B1 (Thiamine).[1] Thiazole derivatives are known to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.[2] The unique electronic properties of the thiazole ring, stemming from the delocalization of six π-electrons, make it a versatile building block for creating bioactive compounds.[1] Understanding the precise molecular structure of substituted thiazoles, such as this compound, is paramount for predicting its chemical behavior, reactivity, and interaction with biological targets.

Elucidation of the Core Molecular Structure

The parent molecule, N-(5-Bromothiazol-2-yl) acetamide, possesses a distinct architecture defined by the interplay of its constituent parts. Its chemical formula is C5H5BrN2OS, and it has a molecular weight of approximately 221.08 g/mol .[3]

Diagram: Core Molecular Structure

Caption: Molecular structure of N-(5-Bromothiazol-2-yl) acetamide.

The Thiazole Ring: An Aromatic Core

The central feature is the 1,3-thiazole ring. Its aromaticity lends it significant stability. The positions on the ring are numbered starting from the sulfur atom as 1, moving towards the nitrogen atom at position 3.[1] This convention places the acetamido group at C2 and the bromo group at C5.

Key Substituents and Their Structural Influence

-

The 5-Bromo Group: The bromine atom at the C5 position is a key functional group. As a halogen, it is an electron-withdrawing group, which influences the electron density distribution within the aromatic ring. This modification affects the molecule's overall polarity and reactivity. Furthermore, the C-Br bond serves as a versatile synthetic handle for introducing further molecular complexity via cross-coupling reactions, such as the Suzuki reaction, which has been demonstrated with 2-amino-5-bromothiazole precursors.[4][5]

-

The 2-Acetamido Group: Attached to the C2 position is an acetamide group (-NH-C(O)CH3). This functional group is crucial for several reasons:

-

Hydrogen Bonding: The amide N-H group acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) is a hydrogen bond acceptor. These capabilities are critical for intermolecular interactions, influencing crystal packing and potential binding to biological macromolecules.

-

Planarity and Conformation: The amide bond has partial double-bond character, leading to a planar geometry. The orientation of the acetamide group relative to the thiazole ring is a key structural feature.

-

Reactivity: The amide group is generally stable but can be hydrolyzed under acidic or basic conditions.

-

The Hydrobromide Salt: Structure and Properties

The topic compound is the hydrobromide salt, meaning the base molecule has been protonated by hydrobromic acid (HBr). The molecular formula for the salt is C5H6Br2N2OS.[6]

Site of Protonation

In a molecule with multiple potential basic sites (the thiazole nitrogen, the amide nitrogen, and the carbonyl oxygen), protonation will occur at the most basic center. For thiazole derivatives, the ring nitrogen (N3) is typically the most basic and therefore the most likely site of protonation. The lone pair on this nitrogen is more available than the lone pair on the amide nitrogen, which is delocalized by resonance with the adjacent carbonyl group.

Diagram: Formation of the Hydrobromide Salt

Caption: Protonation of the thiazole ring nitrogen to form the salt.

Impact of Salt Formation

Transforming the free base into a hydrobromide salt is a common strategy in drug development. This conversion typically imparts several advantageous physicochemical properties:

-

Enhanced Solubility: Salts are generally more soluble in aqueous media than their corresponding free bases. This is critical for administration and bioavailability.

-

Improved Stability: The salt form can be more chemically stable and less prone to degradation.

-

Crystallinity: Salts often form well-defined crystalline solids, which is beneficial for purification, handling, and formulation.

Spectroscopic and Analytical Characterization

The elucidation of the molecular structure relies on a combination of modern analytical techniques. While specific experimental data for the hydrobromide salt is not widely published, its spectroscopic features can be reliably predicted based on established principles and data from analogous thiazole derivatives.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

| Predicted ¹H NMR Data | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| Thiazole Proton | ~7.5 - 8.0 | Singlet (s) | C4-H | The lone proton on the aromatic thiazole ring. Its chemical shift is influenced by the adjacent sulfur and the protonated nitrogen. |

| Amide Proton | ~10.0 - 12.0 | Broad Singlet (br s) | N-H | Amide protons are often broad and appear downfield. Exchangeable with D₂O. |

| Methyl Protons | ~2.1 - 2.3 | Singlet (s) | -CH₃ | Protons of the acetyl group, appearing as a sharp singlet. |

| Predicted ¹³C NMR Data | Chemical Shift (δ, ppm) | Assignment | Rationale |

| Carbonyl Carbon | ~168 - 172 | C=O | Characteristic downfield shift for a carbonyl carbon in an amide. |

| Thiazole Carbons | ~160-165, ~140-145, ~110-115 | C2, C4, C5 | Aromatic carbons of the thiazole ring. C2 (attached to two heteroatoms) is typically the most downfield, while C5 (attached to bromine) is shifted by the halogen's effect.[8] |

| Methyl Carbon | ~22 - 25 | -CH₃ | Aliphatic carbon of the acetyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups based on their vibrational frequencies.

| Predicted IR Data | Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| N-H Stretch | 3100 - 3300 | Stretching | Amide N-H |

| C-H Stretch (Aromatic) | ~3050 | Stretching | Thiazole C-H |

| C=O Stretch | ~1680 - 1700 | Stretching | Amide I band |

| N-H Bend | ~1550 - 1600 | Bending | Amide II band |

| C-N Stretch | ~1200 - 1300 | Stretching | Amide C-N |

| C-Br Stretch | 500 - 600 | Stretching | Bromoalkane |

Mass Spectrometry (MS)

Mass spectrometry provides information on the mass-to-charge ratio, confirming the molecular weight and offering clues to the structure through fragmentation. For N-(5-Bromothiazol-2-yl) acetamide, the most telling feature would be the isotopic signature of bromine. Natural bromine exists as two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion peak (M⁺) would appear as a pair of peaks (an M and M+2 peak) of almost equal intensity, separated by 2 Da.

Synthesis and Reactivity

A robust understanding of a molecule's structure is intrinsically linked to its synthesis. The preparation of this compound is a logical, multi-step process.

Diagram: Synthetic Workflow

Caption: General synthetic workflow for the target compound.

Experimental Protocol: Synthesis

This protocol is a representative synthesis based on established chemical transformations for thiazole derivatives.[9][10]

Step 1: Synthesis of 2-Amino-5-bromothiazole

-

Dissolve 2-aminothiazole (1 equivalent) in a suitable solvent such as glacial acetic acid at 0 °C.[9]

-

Slowly add bromine (2 equivalents) dropwise while maintaining the temperature.[9]

-

Allow the mixture to stir at room temperature for 2-3 hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Neutralize the reaction mixture carefully with a saturated solution of sodium bicarbonate (NaHCO₃).

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-amino-5-bromothiazole.[9]

Step 2: Acetylation to form N-(5-Bromothiazol-2-yl) acetamide

-

Suspend 2-amino-5-bromothiazole (1 equivalent) in a suitable solvent like dry acetone or dichloromethane.

-

Add acetyl chloride (1.1 equivalents) or acetic anhydride to the suspension.[10]

-

Reflux the mixture for several hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the mixture and pour it into cold water to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain the crude N-(5-Bromothiazol-2-yl) acetamide. The product can be further purified by recrystallization.

Step 3: Formation of the Hydrobromide Salt

-

Dissolve the purified N-(5-Bromothiazol-2-yl) acetamide in a minimal amount of a suitable solvent (e.g., ethanol or isopropanol).

-

Add a solution of hydrobromic acid (HBr) in the same solvent or as an aqueous solution.

-

Stir the mixture. The hydrobromide salt will typically precipitate out of the solution.

-

Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the final product.

The successful synthesis at each step would be validated by the spectroscopic methods outlined in Section 4.0, confirming the introduction of the bromo- and acetyl- groups and the final salt formation.

Conclusion

The molecular structure of this compound is defined by a stable, aromatic thiazole core functionalized with an electron-withdrawing bromine atom and a hydrogen-bonding acetamide group. The formation of the hydrobromide salt, likely via protonation of the thiazole ring nitrogen, is a key feature that enhances its physicochemical properties, particularly aqueous solubility. This comprehensive structural understanding, supported by predictive spectroscopic analysis and established synthetic pathways, provides the necessary foundation for researchers exploring its utility as a building block in organic synthesis or as a lead compound in drug discovery programs.

References

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities . MDPI. Available from: [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities . National Institutes of Health (NIH). Available from: [Link]

-

Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents . MDPI. Available from: [Link]

-

Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles . ResearchGate. Available from: [Link]

-

Anticancer Studies of Newly Synthesized Thiazole Derivatives . MDPI. Available from: [Link]

-

New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking . National Institutes of Health (NIH). Available from: [Link]

-

2-Acetamido-5-bromo-1,3-thiazole | C5H5BrN2OS | CID 350260 . PubChem, National Institutes of Health. Available from: [Link]

-

A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES . Journal of Advanced Industrial Technology and Application. Available from: [Link]

-

Synthesis of some new 5- substituted of - JOCPR . Journal of Chemical and Pharmaceutical Research. Available from: [Link]

-

2-acetamido-5-bromo-1,3-thiazole (C5H5BrN2OS) . PubChemLite. Available from: [Link]

-

N-(Thiazol-2-yl)acetamide . National Institutes of Health (NIH). Available from: [Link]

Sources

- 1. mjas.analis.com.my [mjas.analis.com.my]

- 2. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Acetamido-5-bromo-1,3-thiazole | C5H5BrN2OS | CID 350260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1354359-55-9|N-(5-Bromothiazol-2-yl)acetamide hydrobromide|BLD Pharm [bldpharm.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. 2-Amino-5-bromothiazole synthesis - chemicalbook [chemicalbook.com]

- 10. N-(Thiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

Elucidating the Mechanism of Action of N-(5-Bromothiazol-2-yl) acetamide hydrobromide: An Investigative Framework

Abstract: The identification of a bioactive compound's mechanism of action (MoA) is a critical and often rate-limiting step in drug discovery.[1] This guide presents a structured, multi-phase investigative framework for elucidating the MoA of the novel compound, N-(5-Bromothiazol-2-yl) acetamide hydrobromide. As pre-existing biological data for this specific molecule is unavailable, this document outlines a logical and technically rigorous pathway for researchers. The approach begins with broad, unbiased phenotypic screening to generate initial hypotheses, followed by systematic target deconvolution and validation, and culminates in the characterization of downstream cellular pathways. Each phase is supported by detailed, field-proven experimental protocols and data interpretation strategies, providing a comprehensive roadmap for drug development professionals.

Introduction and Foundational Analysis

The journey from a novel chemical entity to a therapeutic candidate is contingent on a deep understanding of its biological interactions.[2] For this compound, a compound for which no established biological activity is documented, the initial challenge is to determine if and how it modulates cellular systems.

The Rationale for a Phased Investigative Approach

Instead of a narrow, target-based approach which relies on pre-existing assumptions, a phenotype-first strategy offers an unbiased view of a compound's effects in a complex biological system.[3][4][5] This methodology allows the observable effects of the compound to guide the investigation, revealing potentially novel mechanisms and targets.[3][6] Our proposed framework is therefore designed to systematically narrow the field of possibilities, moving from a broad phenotypic signature to a specific molecular interaction.

Structural and Chemical Scaffolding Analysis

The chemical structure of this compound provides initial clues for hypothesis generation. The core is a benzothiazole derivative. Thiazole and benzothiazole rings are privileged structures in medicinal chemistry, known to be present in compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[7][8][9][10] The presence of a bromine atom can enhance lipophilicity and binding interactions.[11] The acetamide group suggests potential for hydrogen bonding, which is crucial for interacting with biological macromolecules like proteins.[12]

Based on this scaffold, it is plausible that the compound could interact with a variety of protein classes, with a particular emphasis on enzymes (such as kinases) or cellular receptors.

Phase I: Unbiased Phenotypic Screening and Hypothesis Generation

The primary objective of Phase I is to identify a consistent and measurable cellular phenotype induced by the compound. This forms the basis for all subsequent deconvolution efforts.

Causality: Why Phenotypic Screening is the Optimal Starting Point

Phenotypic screening evaluates a compound's effect on the whole biological system, capturing the complexity that is often missed in isolated, target-based assays.[3][5][13] By starting with a high-content imaging screen across a panel of diverse cancer cell lines (e.g., NCI-60), we can rapidly identify which cell types are most sensitive and observe morphological changes (e.g., apoptosis, cell cycle arrest, cytoskeletal rearrangement) that provide the first clues to the compound's function.

Detailed Protocol: High-Content Cellular Imaging

-

Cell Plating: Seed a panel of 5-10 cancer cell lines (e.g., HeLa, A549, MCF-7) in 384-well, optically clear bottom plates at a pre-determined optimal density.

-

Compound Treatment: Treat cells with a 10-point, 3-fold serial dilution of this compound (e.g., from 100 µM to 5 nM). Include DMSO as a negative control and a known cytotoxic agent (e.g., Staurosporine) as a positive control. Incubate for 24-48 hours.

-

Staining: Stain cells with a multiplex of fluorescent dyes targeting the nucleus (Hoechst 33342), cytoplasm (CellMask Green), and mitochondria (MitoTracker Red).

-

Imaging: Acquire images using a high-content imaging system. Capture at least four fields per well.

-

Analysis: Utilize image analysis software to quantify dozens of parameters, including cell count, nuclear size and intensity, mitochondrial membrane potential, and cell shape.

Data Presentation and Interpretation

The quantitative output from the imaging screen should be analyzed to generate a "phenotypic fingerprint." A heatmap is an effective way to visualize this data.

Table 1: Hypothetical Phenotypic Profiling Data Summary

| Cell Line | Parameter | IC50 (µM) | Max Phenotypic Effect (vs. Control) |

| A549 (Lung) | Cell Count | 2.5 | -85% |

| Nuclear Condensation | 2.8 | +350% | |

| Mitochondrial Potential | 3.1 | -60% | |

| MCF-7 (Breast) | Cell Count | 15.8 | -40% |

| Nuclear Condensation | >50 | No significant change | |

| Mitochondrial Potential | >50 | No significant change | |

| U-2 OS (Bone) | Cell Count | 1.9 | -92% |

| Nuclear Condensation | 2.2 | +410% | |

| Mitochondrial Potential | 2.5 | -75% |

Interpretation: The hypothetical data suggests the compound is most potent in A549 and U-2 OS cells, inducing a strong apoptotic phenotype (indicated by decreased cell count and increased nuclear condensation). This allows us to select these cell lines for deeper investigation.

Phase II: Target Deconvolution and Engagement Validation

With a validated phenotype and sensitive cell lines identified, the next crucial step is to identify the direct molecular target of the compound.[1][14][15]

Rationale for Target Identification Methods

Multiple orthogonal approaches should be used to confidently identify a target.[14][15] We will prioritize the Cellular Thermal Shift Assay (CETSA) as it confirms direct target engagement within an intact cellular environment, which is a significant advantage over methods using cell lysates.[16][17][18]

dot

Caption: Workflow for target identification and validation.

Detailed Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[16][18][19][20]

-

Cell Culture and Treatment: Culture A549 cells to ~80% confluency. Treat one set of flasks with 10 µM this compound and another with DMSO for 2 hours at 37°C.[19]

-

Harvest and Aliquot: Harvest cells by gentle scraping, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into multiple PCR tubes for each condition (DMSO vs. Compound).

-

Heating Step: Place the PCR tubes in a thermal cycler and heat each tube to a different temperature for 3 minutes (e.g., a gradient from 40°C to 70°C).[19] Follow immediately with cooling to 4°C.

-

Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

-

Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.

-

Analysis:

-

For CETSA-MS (Unbiased): Collect the supernatant (soluble fraction) and analyze by mass spectrometry to identify proteins that are stabilized at higher temperatures in the compound-treated samples compared to the DMSO controls.

-

For CETSA-Western Blot (Validation): If a candidate protein is identified (e.g., "Protein X"), run the supernatant on an SDS-PAGE gel, transfer to a membrane, and probe with an antibody specific for Protein X.

-

Data Presentation and Interpretation

The CETSA results can be plotted as melt curves, showing the amount of soluble protein remaining at each temperature.

Table 2: Hypothetical CETSA Data for Candidate Protein X

| Temperature (°C) | % Soluble Protein X (DMSO) | % Soluble Protein X (Compound) |

| 46 | 100 | 100 |

| 49 | 95 | 98 |

| 52 | 75 | 92 |

| 55 | 50 (Tm) | 81 |

| 58 | 22 | 65 |

| 61 | 5 | 50 (Tm) |

| 64 | 2 | 25 |

Interpretation: The data shows a clear thermal shift. The melting temperature (Tm) of Protein X shifts from 55°C in control cells to 61°C in compound-treated cells. This +6°C shift is strong evidence of direct target engagement in a cellular context.

Phase III: Pathway Elucidation and Mechanistic Confirmation

Identifying the target is not the end of the investigation. The final phase connects the target engagement to the observed cellular phenotype.[21] If CETSA identified "Protein X" as a kinase, the logical next step is to determine if the compound inhibits its activity and affects its downstream signaling pathway.

Rationale: Connecting Target to Phenotype

To confirm the MoA, we must demonstrate that the compound modulates the target's activity and that this modulation leads to the observed apoptosis. Western blotting is a robust method to measure changes in protein phosphorylation, which is a direct readout of kinase activity.

dot

Sources

- 1. kuscholarworks.ku.edu [kuscholarworks.ku.edu]

- 2. Mechanism of Action: discover your small molecule's interactions and targets | Broad Institute [broadinstitute.org]

- 3. technologynetworks.com [technologynetworks.com]

- 4. pfizer.com [pfizer.com]

- 5. blog.biobide.com [blog.biobide.com]

- 6. Phenotypic Drug Discovery: Recent successes, lessons learned and new directions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pharmacyjournal.in [pharmacyjournal.in]

- 8. pnrjournal.com [pnrjournal.com]

- 9. jddtonline.info [jddtonline.info]

- 10. pcbiochemres.com [pcbiochemres.com]

- 11. researchgate.net [researchgate.net]

- 12. SmallMolecules.com | Mechanisms of Action in Small Molecules - SmallMolecules.com [smallmolecules.com]

- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. technologynetworks.com [technologynetworks.com]

- 16. news-medical.net [news-medical.net]

- 17. annualreviews.org [annualreviews.org]

- 18. tandfonline.com [tandfonline.com]

- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. bio-protocol.org [bio-protocol.org]

- 21. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of N-(5-Bromothiazol-2-yl) acetamide Hydrobromide and its Derivatives

This technical guide provides a comprehensive overview of the known and potential biological activities of N-(5-Bromothiazol-2-yl) acetamide hydrobromide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge, proposes experimental frameworks, and explores the therapeutic potential of this heterocyclic scaffold.

Introduction: The Thiazole Scaffold in Medicinal Chemistry

The thiazole ring is a prominent heterocyclic motif in numerous biologically active compounds and approved pharmaceuticals. Its ability to participate in hydrogen bonding, coordinate with metal ions, and serve as a bioisosteric replacement for other aromatic systems has made it a privileged scaffold in drug discovery. The introduction of an acetamide group at the 2-position and a bromine atom at the 5-position of the thiazole ring, as seen in N-(5-Bromothiazol-2-yl) acetamide, offers a unique combination of electronic and steric properties that can be exploited for therapeutic purposes. The hydrobromide salt enhances the compound's solubility and stability, making it suitable for biological screening and formulation studies.

Chemical Properties and Synthesis

This compound is a derivative of 2-aminothiazole.[1] The core structure, N-(5-Bromothiazol-2-yl) acetamide, possesses the molecular formula C5H5BrN2OS and a molecular weight of approximately 221.08 g/mol .[2] The hydrobromide salt has the molecular formula C5H6Br2N2OS and a molecular weight of 301.99.[3]

The synthesis of N-(5-Bromothiazol-2-yl) acetamide and its derivatives typically involves the acylation of the corresponding 2-aminothiazole precursor. A general synthetic approach is outlined below:

General Synthesis Workflow

Caption: Hypothesized inhibitory effects on key signaling pathways.

Experimental Protocols for Biological Evaluation

To elucidate the biological activity of this compound, a systematic screening approach is recommended.

Antimicrobial Susceptibility Testing

A standard broth microdilution method can be employed to determine the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.

Step-by-Step Protocol:

-

Preparation of Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

-

Serial Dilutions: Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate containing the appropriate growth medium.

-

Inoculation: Add a standardized inoculum of the test microorganism to each well.

-

Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and can be used to determine the cytotoxic effects of the compound on cancer cell lines.

Step-by-Step Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) can then be calculated.

Quantitative Data from Related Compounds

While specific quantitative data for the title compound is scarce, data from related structures can provide valuable insights.

| Compound Derivative | Biological Activity | Cell Line/Organism | IC50 / MIC | Reference |

| N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-(2-chlorophenyl)acetamide | Anticancer | SKNMC (Neuroblastoma) | 4.5 ± 0.035 µM | [4] |

| N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamide | Anticancer | HT-29 (Colon cancer) | 3.1 ± 0.030 µM | [4] |

| N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-(3-fluorophenyl)acetamide | Anticancer | PC3 (Prostate cancer) | 12.6 ± 0.302 µM | [4] |

| N-(2-Acetamidobenzo[d]thiazol-6-yl)acetamide Derivative (10m) | BCR-ABL1 Inhibition | Ba/F3 Cells | GI50 of 6.4 µM for hit compound A8 | [5] |

Conclusion and Future Directions

This compound represents a promising chemical scaffold with the potential for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The insights from its derivatives strongly support the rationale for its further investigation. Future research should focus on a comprehensive biological evaluation of the compound using the protocols outlined in this guide. Structure-activity relationship (SAR) studies, through the synthesis and screening of analogs, will be crucial in optimizing its potency and selectivity for specific therapeutic targets.

References

- Vertex AI Search. (n.d.). N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)acetamide.

-

PubChem. (n.d.). 2-Acetamido-5-bromo-1,3-thiazole. Retrieved January 20, 2026, from [Link]

- BLD Pharm. (n.d.). N-(5-Bromothiazol-2-yl)acetamide hydrobromide.

- MySkinRecipes. (n.d.). N-(5-Bromo-4-ethylthiazol-2-yl)acetamide.

- Lead Sciences. (n.d.). N-(5-Bromo-4-ethylthiazol-2-yl)acetamide.

- ResearchGate. (n.d.). Synthesized N-(5-bromo-1H-benzo[d]imidazol-2-yl)acetamide derivatives...

- National Institutes of Health. (n.d.). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity.

- ResearchGate. (n.d.). ChemInform Abstract: Synthesis of N-(5-Aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide Derivatives Promoted by Carbodiimide Condensation.

- National Institutes of Health. (2023). Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies.

-

National Institutes of Health. (n.d.). N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents. Retrieved January 20, 2026, from [Link]

- Echemi. (n.d.). 2-Bromo-N-(5-nitrothiazol-2-yl)acetamide.

- National Institutes of Health. (n.d.). N-(Thiazol-2-yl)acetamide.

-

MDPI. (n.d.). Discovery of N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide Derivatives as Novel Potential BCR-ABL1 Inhibitors Through Structure-Based Virtual Screening. Retrieved January 20, 2026, from [Link]

- National Institutes of Health. (n.d.). Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate.

- Echemi. (n.d.). 2-Bromo-N-(5-nitrothiazol-2-yl)acetamide Safety Data Sheets.

Sources

- 1. N-(Thiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Acetamido-5-bromo-1,3-thiazole | C5H5BrN2OS | CID 350260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1354359-55-9|N-(5-Bromothiazol-2-yl)acetamide hydrobromide|BLD Pharm [bldpharm.com]

- 4. N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide Derivatives as Novel Potential BCR-ABL1 Inhibitors Through Structure-Based Virtual Screening [mdpi.com]

Strategic Synthesis of N-(5-Bromothiazol-2-yl) acetamide hydrobromide: A Guide to Starting Materials and Core Methodologies

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: N-(5-Bromothiazol-2-yl) acetamide is a pivotal intermediate in medicinal chemistry, serving as a foundational scaffold for a multitude of pharmacologically active agents, including kinase inhibitors and anticancer drugs.[1] The strategic introduction of a bromine atom at the C5 position and an acetamido group at the C2 position provides two reactive handles for further molecular elaboration. This technical guide offers a comprehensive analysis of the primary synthetic routes to its hydrobromide salt, with a deep focus on the selection of starting materials, the causality behind experimental choices, and detailed, field-proven protocols. We will explore two primary synthetic pathways, dissecting the mechanistic principles that ensure high regioselectivity and yield.

Foundational Starting Material: 2-Aminothiazole

The logical and most common precursor for the synthesis of N-(5-Bromothiazol-2-yl) acetamide is 2-aminothiazole . Its commercial availability and inherent chemical reactivity make it the ideal starting point. The 2-aminothiazole structure contains a nucleophilic exocyclic amino group and an electron-rich thiazole ring. The amino group acts as a powerful activating group, significantly increasing the electron density of the heterocyclic ring and directing electrophiles preferentially to the C5 position, which is the most nucleophilic site.[2][3]

Table 1: Properties of Primary Starting Materials and Reagents

| Compound | Formula | Molar Mass ( g/mol ) | Appearance | Key Role |

| 2-Aminothiazole | C₃H₄N₂S | 100.14 | Pale yellow crystalline solid | Core thiazole scaffold |

| Bromine (Br₂) | Br₂ | 159.81 | Reddish-brown fuming liquid | Electrophilic brominating agent |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | White to off-white crystalline solid | Alternative electrophilic brominating agent |

| Acetic Anhydride | C₄H₆O₃ | 102.09 | Colorless liquid | Acetylating agent |

| Acetyl Chloride | C₂H₃ClO | 78.50 | Colorless, fuming liquid | Acetylating agent |

| Acetic Acid | C₂H₄O₂ | 60.05 | Colorless liquid | Solvent and catalyst |

Synthetic Strategies and Mechanistic Pathways

The synthesis can be approached via two primary strategic routes, differing in the sequence of the bromination and acetylation steps. The choice of pathway can influence intermediate stability, purification strategies, and overall efficiency.

Caption: Overview of the dual synthetic pathways to the target compound.

Pathway A: Electrophilic Bromination Followed by N-Acetylation

This is the most direct and commonly cited route. It leverages the high activation of the thiazole ring by the free amino group to achieve a facile and regioselective bromination.

The core of this synthesis is a classic electrophilic aromatic substitution. The 2-amino group strongly activates the thiazole ring, directing the incoming electrophile (Br⁺) to the C5 position.

Caption: Mechanism of regioselective C5 bromination.

Experimental Protocol: Synthesis of 2-Amino-5-bromothiazole [4]

-

Reaction Setup: In a flask equipped with a magnetic stirrer and cooled to 0°C in an ice bath, dissolve 2-aminothiazole (e.g., 4 mmol) in acetic acid (16 mL).

-

Reagent Addition: Slowly add elemental bromine (e.g., 8 mmol) dropwise to the solution while maintaining the temperature at 0°C. Causality: The use of acetic acid as a solvent facilitates the reaction, and the dropwise addition at low temperature helps control the exothermic reaction and prevent the formation of polybrominated byproducts.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.

-

Monitoring: Track the consumption of the starting material using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, carefully neutralize the mixture by adding a saturated sodium bicarbonate (NaHCO₃) solution until the pH reaches 7-8.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with saturated saline, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography to yield pure 2-amino-5-bromothiazole.[4]

The intermediate, 2-amino-5-bromothiazole, is then acylated at the exocyclic amino group. This reaction is a standard nucleophilic acyl substitution where the nitrogen atom attacks the electrophilic carbonyl carbon of the acetylating agent.

Experimental Protocol: Synthesis of N-(5-Bromothiazol-2-yl) acetamide

This protocol is adapted from a similar acetylation of 2-aminothiazole.[5]

-

Reaction Setup: In a dry flask, suspend 2-amino-5-bromothiazole (e.g., 26 mmol) in dry acetone (60 mL).

-

Reagent Addition: Add acetyl chloride (26 mmol) to the suspension. Expertise: Using a slight excess of the acetylating agent can drive the reaction to completion. Alternatively, acetic anhydride can be used, sometimes with a catalytic amount of acid or base.[6][7]

-

Reaction: Reflux the mixture for 2 hours.

-

Workup: After cooling, pour the reaction mixture into cold, acidified water.

-

Isolation: Collect the resulting solid precipitate by filtration and wash it with cold acetone to yield N-(5-Bromothiazol-2-yl) acetamide. The product can be recrystallized from a suitable solvent like ethyl acetate for higher purity.[5]

Pathway B: N-Acetylation Followed by Electrophilic Bromination

This alternative route involves protecting or modulating the reactivity of the amino group via acetylation before performing the bromination. The acetamido group is still an ortho-, para-directing (activating) group, ensuring that bromination remains highly selective for the C5 position.

The initial step is the acetylation of the readily available 2-aminothiazole to form N-(thiazol-2-yl)acetamide. The protocol is analogous to the one described in section 2.1.2.

With the amino group acetylated, the thiazole ring is slightly less activated than in 2-aminothiazole, which can provide better control over the bromination reaction. N-Bromosuccinimide (NBS) is often the reagent of choice in such cases as it provides a low, steady concentration of electrophilic bromine.

Experimental Protocol: Synthesis of N-(5-Bromothiazol-2-yl) acetamide via Pathway B

This protocol is based on the halogenation of N-acetylated thiazoles.[8]

-

Reaction Setup: Dissolve N-(thiazol-2-yl)acetamide (e.g., 2 mmol) in a suitable solvent like acetonitrile (5 mL).

-

Reagent Addition: Add N-chlorosuccinimide (NCS) (2.0 mmol) and a solid acid catalyst like Amberlite A-15 resin. Note: While the reference uses NCS for chlorination, N-Bromosuccinimide (NBS) is the analogous and appropriate reagent for this bromination.

-

Reaction: Stir the mixture at room temperature for approximately 22 hours, or until TLC indicates completion.

-

Workup: Dilute the reaction mixture with ethyl acetate (40 mL) to dissolve any precipitate, then decant the solution away from the resin.

-

Purification: Wash the organic solution with water and brine, dry over sodium sulfate, and evaporate the solvent to yield the crude product. Recrystallization can be performed to obtain pure N-(5-Bromothiazol-2-yl) acetamide.[8]

Table 2: Comparison of Synthetic Pathways

| Feature | Pathway A (Bromination First) | Pathway B (Acetylation First) |

| Key Intermediate | 2-Amino-5-bromothiazole | N-(Thiazol-2-yl)acetamide |

| Pros | - Highly activated ring for facile bromination.- Most direct and widely documented route. | - Milder bromination conditions possible.- May offer better control and reduce side reactions. |

| Cons | - 2-Amino-5-bromothiazole can be less stable.- Potential for over-bromination if not controlled. | - Requires an additional protection/deprotection mindset.- Slightly longer synthetic route. |

Final Step: Formation of the Hydrobromide Salt

The final step is the conversion of the free base, N-(5-Bromothiazol-2-yl) acetamide, into its hydrobromide salt. This is a straightforward acid-base reaction that improves the compound's crystallinity and handling properties.

General Protocol: Hydrobromide Salt Formation

-

Dissolve the purified N-(5-Bromothiazol-2-yl) acetamide in a suitable solvent (e.g., diethyl ether, ethyl acetate).

-

Slowly add a solution of hydrobromic acid (HBr) in a compatible solvent (e.g., acetic acid or ether) with stirring.

-

The hydrobromide salt will typically precipitate out of the solution.

-

Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain N-(5-Bromothiazol-2-yl) acetamide hydrobromide.[9]

Conclusion

The synthesis of this compound is a well-established process that hinges on the strategic manipulation of the 2-aminothiazole core. The choice between a "bromination-first" or "acetylation-first" pathway depends on the desired process control, scale, and available reagents. Both routes effectively utilize the inherent electronic properties of the thiazole ring to achieve the desired regiochemistry. By understanding the mechanistic principles behind each step, researchers can optimize reaction conditions to ensure a high yield and purity of this valuable synthetic intermediate, paving the way for the development of next-generation pharmaceuticals.

References

-

Abdel-Wahab, B. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

-

Abdel-Wahab, B. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

-

Permana, D., et al. (2022). Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics. ACS Catalysis, 12(15), 9334-9343. [Link]

-

Journal of the Indian Chemical Society. (2012). Synthesis of some new 5- substituted of -aminothiazoles. JOCPR. [Link]

- Google Patents. (2016). CN105348216A - Synthetic method for 2-acetyl thiazole.

-

El-Gamal, M. I., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of Medicinal Chemistry, 64(1), 147-175. [Link]

-

ResearchGate. (n.d.). Synthesis of 2-(aminoacetylamino)thiazole derivatives and comparison of their local anaesthetic activity by the method of action potential. [Link]

-

Zenodo. (2022). BROMINATION OF 2-AMINOTHIAZOLES AND THEIR USE AS POSSIBLE FUNGICIDES AND BACTERICIDES. [Link]

-

Semantic Scholar. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

-

Yunus, U., et al. (2008). N-(Thiazol-2-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2377. [Link]

-

Organic Syntheses. (n.d.). Acetamide, N-bromo-. Retrieved from a detailed synthesis procedure. [Link]

-

ResearchGate. (2018). Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. [Link]

-

Royal Society of Chemistry. (2018). Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. [Link]

-

ResearchGate. (2012). Synthesis of N-(5-Aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide Derivatives Promoted by Carbodiimide Condensation. [Link]

Sources

- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. 2-Amino-5-bromothiazole synthesis - chemicalbook [chemicalbook.com]

- 5. N-(Thiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1354359-55-9|N-(5-Bromothiazol-2-yl)acetamide hydrobromide|BLD Pharm [bldpharm.com]

A Technical Guide to N-(5-Bromothiazol-2-yl) acetamide Hydrobromide: Synthesis, Characterization, and Applications in Drug Discovery

This technical guide provides an in-depth overview of N-(5-Bromothiazol-2-yl) acetamide hydrobromide, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its synthesis, chemical properties, and burgeoning role as a key building block in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights.

Introduction: The Significance of the 2-Aminothiazole Scaffold

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antibacterial, and antifungal properties.[2] The 2-aminothiazole moiety, in particular, serves as a versatile starting material for creating extensive libraries of compounds for high-throughput screening. The introduction of a bromine atom at the 5-position and an acetamide group at the 2-amino position creates N-(5-Bromothiazol-2-yl) acetamide, a molecule primed for further functionalization and exploration in drug discovery programs. The hydrobromide salt form often enhances the compound's stability and solubility, making it more amenable to handling and formulation.[3]

Synthesis and Mechanism

The synthesis of this compound is typically a two-step process, starting from the readily available 2-aminothiazole. The process involves the bromination of the thiazole ring followed by acylation of the amino group.

Step 1: Electrophilic Bromination of 2-Aminothiazole

The first step is the regioselective bromination of 2-aminothiazole to yield 2-amino-5-bromothiazole. The amino group at the 2-position is an activating group, directing the electrophilic substitution to the 5-position of the thiazole ring.

Experimental Protocol: Synthesis of 2-Amino-5-bromothiazole [4]

-

Dissolve 2-aminothiazole (4 mmol) in 16 mL of acetic acid at 0 °C.

-

Slowly add bromine (8 mmol) dropwise to the solution.

-

Allow the mixture to stir at room temperature for 2 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the reaction mixture by adjusting the pH to 7-8 with a saturated sodium bicarbonate (NaHCO3) solution.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with saturated saline solution, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography to obtain 2-amino-5-bromothiazole.

Rationale behind the protocol: Acetic acid serves as a solvent and a catalyst. The reaction is performed at a low temperature initially to control the exothermic reaction between bromine and the activated thiazole ring. Neutralization is crucial to remove excess acid and facilitate the extraction of the product into an organic solvent.

Step 2: N-Acetylation of 2-Amino-5-bromothiazole

The second step involves the acylation of the 2-amino group of 2-amino-5-bromothiazole to form N-(5-Bromothiazol-2-yl) acetamide. This is a standard nucleophilic acyl substitution reaction.

Experimental Protocol: Synthesis of N-(5-Bromothiazol-2-yl) acetamide

This is a general procedure adapted from similar syntheses of N-acylthiazoles.[5]

-

Suspend 2-amino-5-bromothiazole (1 mmol) in a suitable solvent like dry acetone (20 mL).

-

Add acetyl chloride (1.1 mmol) to the suspension.

-

Reflux the mixture for 2-3 hours.

-

After cooling, pour the reaction mixture into cold, acidified water.

-

Filter the resulting solid and wash it with cold acetone to yield the crude N-(5-Bromothiazol-2-yl) acetamide.

-

Further purification can be achieved by recrystallization from a suitable solvent like ethyl acetate.

Causality of Experimental Choices: The use of a dry solvent is important as acetyl chloride is moisture-sensitive. Refluxing provides the necessary energy to overcome the activation barrier of the reaction. Precipitation in acidified water helps to isolate the product and remove any unreacted basic starting material.

Step 3: Formation of the Hydrobromide Salt

To obtain the hydrobromide salt, the synthesized N-(5-Bromothiazol-2-yl) acetamide is treated with hydrobromic acid.

Experimental Protocol: Synthesis of this compound

-

Dissolve the purified N-(5-Bromothiazol-2-yl) acetamide in a minimal amount of a suitable solvent (e.g., isopropanol).

-

Add a stoichiometric amount of hydrobromic acid (HBr) dropwise while stirring.

-

The hydrobromide salt will precipitate out of the solution.

-

Filter the precipitate, wash with a small amount of cold solvent, and dry under vacuum.

Diagram of the Synthesis Workflow:

Caption: Synthetic pathway for this compound.

Physicochemical and Spectroscopic Data

The characterization of N-(5-Bromothiazol-2-yl) acetamide is crucial for confirming its identity and purity. Below is a summary of its key properties.

| Property | Value | Source |

| Molecular Formula | C5H5BrN2OS | [6][7] |

| Molecular Weight | 221.08 g/mol | [7] |

| CAS Number | 7336-54-1 | [7] |

| Appearance | Solid (predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| XLogP3 | 2.2 | [7] |

| Hydrogen Bond Donor Count | 1 | [7] |

| Hydrogen Bond Acceptor Count | 3 | [7] |

For the hydrobromide salt, this compound:

| Property | Value | Source |

| Molecular Formula | C5H6Br2N2OS | [8] |

| Molecular Weight | 301.99 g/mol | [8] |

| CAS Number | 1354359-55-9 | [8] |

Applications in Drug Discovery and Medicinal Chemistry

This compound is primarily a building block for more complex molecules with potential therapeutic applications. The 2-acetamido-5-bromothiazole core can be modified in several ways to generate a diverse library of compounds for biological screening.

Precursor for Anticancer Agents

Thiazole-containing compounds are extensively investigated as potential anticancer agents.[1] They are known to target various cellular pathways involved in cancer progression. For instance, derivatives of N-phenylacetamide containing a thiazole moiety have been synthesized and evaluated for their antibacterial activity.[9] Furthermore, 1,3,4-thiadiazole derivatives, which are structurally related, have been explored as inducers of apoptosis in cancer cells.[10]

Role in Suzuki Cross-Coupling Reactions

The bromine atom at the 5-position of the thiazole ring is a key functional group that allows for further elaboration of the molecule through cross-coupling reactions, most notably the Suzuki reaction. This enables the introduction of various aryl or heteroaryl groups, significantly expanding the chemical diversity of the synthesized compounds.[11][12]

Diagram of Potential Drug Discovery Workflow:

Caption: Drug discovery workflow using the title compound as a scaffold.

Safety and Handling

N-(5-Bromothiazol-2-yl) acetamide is predicted to cause skin and serious eye irritation, and may cause respiratory irritation.[7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable heterocyclic compound with significant potential in medicinal chemistry. Its straightforward synthesis and the presence of a reactive bromine handle make it an ideal starting material for the generation of diverse molecular libraries. The established importance of the 2-aminothiazole scaffold in biologically active molecules, particularly in oncology, positions this compound as a key player in the ongoing quest for novel and effective therapeutics. Further research into the biological activities of its derivatives is warranted and holds considerable promise for future drug discovery efforts.

References

- El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(6), 1449.

- Google Patents. (2004). AU2004200096A1 - 2-Amino-thiazole derivatives, process for their preparation, and their use as antitumor agents.

- El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar.

- El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.

-

PubChem. (n.d.). 2-Acetamido-5-bromo-1,3-thiazole. Retrieved from [Link]

- Yunus, U., et al. (2008). N-(Thiazol-2-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2379.

- BenchChem. (n.d.). N-Bromoacetamide in Medicinal Chemistry: A Versatile Reagent for Drug Discovery and Development.

- Al-Ghorbani, M., et al. (2022). Synthesis of New Acetazolamide Analogues Bearing Thiazole Moiety with Promising Carbonic Anhydrase Inhibitory Activity. Vascular and Endovascular Review.

-

Arctom Scientific. (n.d.). N-(5-Bromo-4-methylthiazol-2-yl)acetamide. Retrieved from [Link]

-

Lead Sciences. (n.d.). N-(5-Bromo-4-ethylthiazol-2-yl)acetamide. Retrieved from [Link]

- Fassihi, A., et al. (2017). N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents. Iranian Journal of Pharmaceutical Research, 16(1), 156–164.

- ResearchGate. (2010). ChemInform Abstract: Synthesis of N-(5-Aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2 (3H)-yl)

- Wang, Z. J., et al. (2018). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules, 23(11), 2789.

- ResearchGate. (2022). Synthesized N-(5-bromo-1H-benzo[d]imidazol-2-yl)

- Evren, A. E. (2019). Synthesis of some novel 2-(substituted thio)-N-(5-methyl-4-phenylthiazol-2-yl)acetamide and anticancer activity evaluation.

- Abnous, K., et al. (2013). Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity. Archiv der Pharmazie, 346(11), 812–818.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. AU2004200096A1 - 2-Amino-thiazole derivatives, process for their preparation, and their use as antitumor agents - Google Patents [patents.google.com]

- 4. 2-Amino-5-bromothiazole synthesis - chemicalbook [chemicalbook.com]

- 5. N-(Thiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-(5-bromo-1,3-thiazol-2-yl)acetamide [chemicalbook.com]

- 7. 2-Acetamido-5-bromo-1,3-thiazole | C5H5BrN2OS | CID 350260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1354359-55-9|N-(5-Bromothiazol-2-yl)acetamide hydrobromide|BLD Pharm [bldpharm.com]

- 9. mdpi.com [mdpi.com]

- 10. Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-(5-Bromothiazol-2-yl) acetamide hydrobromide: Synthesis, Characterization, and Therapeutic Potential

This guide provides a comprehensive technical overview of N-(5-Bromothiazol-2-yl) acetamide hydrobromide, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its synthesis, elucidating the rationale behind the chosen methodology, and explore its potential as a scaffold for drug discovery, grounded in the well-established biological activities of the 2-aminothiazole core.

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole ring is a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active compounds and clinically approved drugs.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The introduction of various substituents onto the thiazole ring allows for the fine-tuning of their biological profiles, making them a fertile ground for the development of novel therapeutics.[1] this compound, as a member of this class, holds considerable promise as a key intermediate and a potential therapeutic agent in its own right. The presence of a bromine atom at the 5-position and an acetamide group at the 2-position provides reactive handles for further chemical modifications, making it a valuable building block in structure-activity relationship (SAR) studies.[3]

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the commercially available starting material, 2-aminothiazole. The overall synthetic strategy involves two key transformations: the bromination of the thiazole ring followed by the acetylation of the amino group.

Step 1: Synthesis of 2-Amino-5-bromothiazole

The initial step is the electrophilic bromination of 2-aminothiazole to yield 2-amino-5-bromothiazole. This reaction is a classic example of electrophilic aromatic substitution on a heterocyclic ring.

Experimental Protocol:

A solution of 2-aminothiazole (4 mmol) is dissolved in acetic acid (16 mL) and cooled to 0°C.[4] To this solution, bromine (8 mmol) is added dropwise.[4] The reaction mixture is then stirred at room temperature for 2 hours, with the progress monitored by thin-layer chromatography (TLC).[4] Upon completion, the reaction is quenched by the addition of a saturated sodium bicarbonate solution until the pH is adjusted to 7-8.[4] The aqueous layer is then extracted with ethyl acetate (3 x 20 mL).[4] The combined organic layers are washed with saturated saline, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[4] The crude product can be purified by column chromatography to afford 2-amino-5-bromothiazole.[4]

Causality Behind Experimental Choices:

-

Acetic Acid as Solvent: Acetic acid is a suitable polar solvent for this reaction, capable of dissolving both the starting material and the bromine. It also serves as a mild acid catalyst.

-

Cooling to 0°C: The initial cooling of the reaction mixture is crucial to control the exothermicity of the bromination reaction and to minimize the formation of potential side products.

-

Excess Bromine: A two-fold excess of bromine is used to ensure the complete conversion of the starting material.

-

Sodium Bicarbonate Quench: The addition of a weak base like sodium bicarbonate neutralizes the excess acid and any remaining bromine, facilitating the extraction of the product into the organic phase.

Step 2: Synthesis of N-(5-Bromothiazol-2-yl) acetamide

The second step involves the N-acetylation of 2-amino-5-bromothiazole. This is a standard nucleophilic acyl substitution reaction where the amino group of the thiazole acts as the nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent. An analogous reaction is the acetylation of 2-aminothiazole with acetyl chloride.[5]

Experimental Protocol:

To a solution of 2-amino-5-bromothiazole (2.35 mmol) in dry tetrahydrofuran (THF, 10 mL) under a nitrogen atmosphere at 0°C, triethylamine (5.88 mmol) is added, followed by the dropwise addition of acetyl chloride (4.69 mmol).[6] The mixture is allowed to warm to room temperature and stirred for 23 hours.[6] The progress of the reaction can be monitored by TLC. Upon completion, the reaction mixture is evaporated to dryness and the residue is partitioned between saturated aqueous sodium bicarbonate and dichloromethane.[6] The organic layers are combined, dried, and evaporated to give the crude N-(5-bromothiazol-2-yl) acetamide, which can be further purified by recrystallization or column chromatography.[6]

Causality Behind Experimental Choices:

-

Dry THF and Nitrogen Atmosphere: The use of a dry solvent and an inert atmosphere is important to prevent the hydrolysis of the highly reactive acetyl chloride.

-

Triethylamine: Triethylamine acts as a base to neutralize the hydrochloric acid byproduct of the reaction, driving the equilibrium towards the product.

-

Excess Acetylating Agent: An excess of acetyl chloride is used to ensure complete acetylation of the starting material.

Step 3: Formation of the Hydrobromide Salt

The final step is the formation of the hydrobromide salt. This is typically achieved by treating the free base, N-(5-bromothiazol-2-yl) acetamide, with a solution of hydrobromic acid.

Experimental Protocol:

N-(5-bromothiazol-2-yl) acetamide is dissolved in a suitable organic solvent, such as diethyl ether or isopropanol. A solution of hydrobromic acid in the same solvent is then added dropwise with stirring. The hydrobromide salt will precipitate out of the solution and can be collected by filtration, washed with cold solvent, and dried under vacuum.

Causality Behind Experimental Choices:

-

Acid-Base Reaction: The formation of the hydrobromide salt is a simple acid-base reaction between the basic nitrogen atoms of the thiazole ring and the strong acid, hydrobromic acid.

-

Precipitation: The salt is generally less soluble in organic solvents than the free base, leading to its precipitation and allowing for easy isolation.

Physicochemical Properties and Characterization

A summary of the key physicochemical properties of N-(5-Bromothiazol-2-yl) acetamide and its hydrobromide salt is presented in the table below.

| Property | N-(5-Bromothiazol-2-yl) acetamide | This compound | Reference |

| CAS Number | 7336-54-1 | 1354359-55-9 | [7][8] |

| Molecular Formula | C₅H₅BrN₂OS | C₅H₆Br₂N₂OS | [7][8] |

| Molecular Weight | 221.08 g/mol | 301.99 g/mol | [7][8] |

| Appearance | Solid | Solid |

Characterization of the final product and intermediates would be performed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the structure of the synthesized compounds by identifying the chemical shifts and coupling constants of the protons and carbons.

-

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups present in the molecule, such as the N-H and C=O stretches of the amide group.

-

Mass Spectrometry (MS): Mass spectrometry would be employed to determine the molecular weight of the compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS).

Potential Applications in Drug Discovery

The 2-aminothiazole scaffold is a cornerstone in the development of a wide array of therapeutic agents.[1] The incorporation of a bromine atom and an acetamide group in this compound suggests several potential avenues for its application in drug discovery.

Anticancer Activity

Many 2-aminothiazole derivatives have demonstrated potent anticancer activity.[2] For instance, some derivatives exhibit strong antiproliferative activity against various cancer cell lines.[1] The acetamide moiety in the target compound can participate in hydrogen bonding interactions with biological targets, a common feature in many enzyme inhibitors.[9] The bromo substituent can also enhance antitumor activity and serves as a site for further chemical elaboration, such as in Suzuki coupling reactions to introduce diverse aryl groups.[1][2]

Antimicrobial and Antifungal Activity